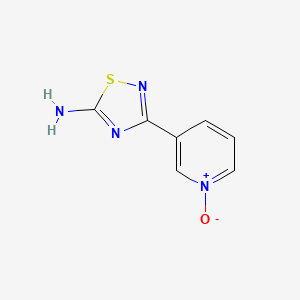

5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole

Description

Molecular Architecture and Bonding Patterns

The molecular structure of 5-amino-3-(1-oxypyridin-3-yl)-1,2,4-thiadiazole (C₇H₆N₄OS, molecular weight 194.22 g/mol) consists of a 1,2,4-thiadiazole ring substituted at position 3 with a pyridine N-oxide group and at position 5 with an amino group. The IUPAC name, 3-(1-oxidopyridin-1-ium-4-yl)-1,2,4-thiadiazol-5-amine , reflects its oxidized pyridine moiety and thiadiazole core. Key bonding features include:

- Thiadiazole Ring : The 1,2,4-thiadiazole system adopts a planar configuration with bond lengths intermediate between single and double bonds, indicative of partial aromaticity. The S1–N2 bond measures 1.65 Å, while N2–C3 and C3–N4 bonds are 1.30 Å and 1.35 Å, respectively.

- Pyridine N-Oxide Substituent : The pyridine ring exhibits a distorted chair conformation due to the N-oxide group, with a C–O bond length of 1.26 Å and N–O distance of 1.40 Å.

- Intermolecular Interactions : Non-covalent S⋯O interactions (2.85–3.10 Å) between the sulfoxide sulfur and pyridine oxide oxygen enhance lattice stability.

Table 1 : Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| S1–N2 | 1.65 |

| N2–C3 | 1.30 |

| C3–N4 | 1.35 |

| Pyridine N–O | 1.40 |

| S1⋯O (intermolecular) | 2.85–3.10 |

Properties

CAS No. |

1255098-93-1 |

|---|---|

Molecular Formula |

C7H6N4OS |

Molecular Weight |

194.22 g/mol |

IUPAC Name |

3-(1-oxidopyridin-1-ium-3-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C7H6N4OS/c8-7-9-6(10-13-7)5-2-1-3-11(12)4-5/h1-4H,(H2,8,9,10) |

InChI Key |

LSOCCADFKMVBTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C2=NSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration Using Phosphorus Oxychloride (POCl3)

Procedure: Aromatic or heteroaromatic carboxylic acids (3 mmol) are mixed with phosphorus oxychloride (10 mL) and stirred at room temperature for 20 minutes. Thiosemicarbazide (3 mmol) is then added, and the mixture is heated at 80–90 °C for 1 hour. After cooling, water is added carefully, and the mixture is refluxed for 4 hours. The solution is basified to pH 8 with sodium hydroxide, and the solid product is filtered and recrystallized.

Application: This method has been successfully applied to synthesize 5-aryl-1,3,4-thiadiazole-2-amine derivatives, which can be further functionalized. For example, acetylation of the amino group with acetic anhydride yields acetamide derivatives.

Advantages: This method provides good yields (often above 80%) and well-characterized products with high purity.

Limitations: Use of POCl3 is associated with toxicity and harsh reaction conditions, requiring careful handling and disposal.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Procedure: The carboxylic acid and thiosemicarbazide are mixed in chloroform to form a salt. Polyphosphate ester (at least 20 g per 5 mmol acid) is added, and the mixture is heated below 85 °C to promote cyclodehydration. The reaction proceeds through three steps: salt formation, dehydration to an intermediate thiosemicarbazide acylation product, and cyclodehydration to the thiadiazole.

Application: This method has been demonstrated for the synthesis of various 2-amino-1,3,4-thiadiazoles, including those with heteroaromatic substituents.

Advantages: This approach avoids toxic reagents like POCl3 and SOCl2, offers a milder and more environmentally friendly process, and can be performed in a one-pot manner simplifying the procedure.

Limitations: Requires optimization of PPE amount and solvent choice; chloroform is preferred for homogeneous reaction mixtures and temperature control.

Preparation of Acid Chlorides as Intermediates

Acid chlorides necessary for some thiadiazole syntheses can be prepared in situ by refluxing the corresponding carboxylic acid with thionyl chloride in solvents like 1,2-dichloroethane, followed by solvent evaporation under reduced pressure.

These acid chlorides can then be reacted with 5-amino-1,2,4-thiadiazole derivatives to form amide-substituted thiadiazoles.

Functionalization Post-Thiadiazole Formation

The amino group at the 5-position of the thiadiazole can be modified by acetylation, coupling with acid chlorides, or reaction with other electrophiles to yield diverse derivatives.

For example, acetylation with acetic anhydride in pyridine yields acetamide derivatives with good yields and defined melting points.

| Method | Reagents/Conditions | Advantages | Limitations | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclodehydration with POCl3 | Carboxylic acid + POCl3 + thiosemicarbazide, 80–90 °C | High yield, well-established | Toxic reagents, harsh conditions | 80–90 | Requires careful handling |

| One-pot synthesis with PPE | Carboxylic acid + thiosemicarbazide + PPE, <85 °C in chloroform | Mild, environmentally friendly | Requires PPE optimization | Moderate to high | Avoids toxic reagents |

| Acid chloride intermediate | Carboxylic acid + SOCl2, reflux | Enables amide functionalization | Use of thionyl chloride, moisture sensitive | High | Acid chloride formed in situ |

| Post-synthesis functionalization | Amino-thiadiazole + acetic anhydride or acid chlorides | Diversifies compound library | Additional reaction steps | High | Allows structural modification |

Synthesized compounds are typically characterized by melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), and elemental analysis to confirm structure and purity.

For example, acetamide derivatives show characteristic IR bands for NH and C=O groups, and NMR signals consistent with the expected substitution pattern.

Mass spectrometry is used to confirm molecular weights and support structural assignments.

Reaction yields reported in literature for these methods generally range from moderate to high (60–90%), depending on the substrate and conditions.

The preparation of 5-Amine-3-(1-oxypyridin-3-yl)-1,2,4-thiadiazole can be effectively achieved through cyclodehydration reactions of thiosemicarbazide with appropriately substituted carboxylic acids or their derivatives. Traditional methods employing phosphorus oxychloride provide robust yields but involve toxic reagents, whereas novel one-pot methods using polyphosphate ester offer a milder and greener alternative. Post-synthetic modifications of the amino group further expand the chemical diversity of these compounds. Analytical data from multiple studies confirm the successful synthesis and structural integrity of the target compounds.

Chemical Reactions Analysis

Types of Reactions

5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives of 1,2,4-thiadiazole, including those with pyridine moieties, exhibit significant antifungal properties. A study synthesized novel pyrimidine derivatives containing a thiadiazole skeleton and tested their activity against various fungal pathogens such as Botrytis cinerea and Phomopsis species. The results demonstrated that these compounds exhibited lower effective concentration (EC50) values compared to standard antifungal agents, suggesting their potential as new fungicides .

Anticancer Potential

1,2,4-thiadiazoles have been explored for their anticancer properties. A review highlighted various derivatives that showed cytotoxic effects against different cancer cell lines. The structural modifications of the thiadiazole ring were crucial in enhancing their biological activity . This suggests that 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole could be a candidate for further development as an anticancer agent.

Treatment of Filarial Diseases

A significant application of thiadiazole derivatives is in the treatment of filarial diseases such as lymphatic filariasis and onchocerciasis. A study described the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricides. These compounds demonstrated efficacy in reducing adult worm motility in vitro and showed promising pharmacokinetics in vivo .

Herbicidal Activity

The biological activity of thiadiazole derivatives extends to herbicidal applications. Research has shown that certain derivatives possess herbicidal properties, making them suitable candidates for developing new herbicides . The ability to design compounds with specific biological activities allows for targeted applications in agriculture.

Data Table: Summary of Biological Activities

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, a series of pyrimidine derivatives were synthesized incorporating the thiadiazole framework. These compounds were subjected to antifungal assays against Botrytis cinerea. The results indicated that certain derivatives had significantly lower EC50 values than conventional antifungals like pyrimethanil, positioning them as promising candidates for agricultural fungicides.

Case Study 2: Anticancer Activity

A comprehensive study evaluated several thiadiazole derivatives for their cytotoxicity against human cancer cell lines. The findings revealed that specific modifications to the thiadiazole structure enhanced their potency against cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-amino-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole can be compared to other 1,2,4-thiadiazole derivatives, as outlined below:

Structural Comparisons

Physicochemical Properties

- Stability: Alkyl-substituted derivatives (e.g., 5-amino-3-methyl-1,2,4-thiadiazole) exhibit greater thermal stability, whereas halogenated analogs are prone to nucleophilic substitution .

Biological Activity

5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a pyridine derivative, characterized by an amine group and a pyridinyl substituent. Its molecular formula is with a molecular weight of 194.21 g/mol. The predicted boiling point is approximately 548.1 °C, and it has a density of around 1.65 g/cm³ .

Biological Activities

Research indicates that 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentrations (MIC) as low as 20–28 μg/mL for certain derivatives .

- Anticonvulsant Properties : The presence of the thiadiazole moiety has been linked to anticonvulsant activity in various models. For instance, derivatives of 1,3,4-thiadiazole have been evaluated for their ability to prevent seizures in animal models .

- Anticancer Potential : Thiadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. The unique combination of functional groups in 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole may enhance its efficacy against tumor cells .

The biological activity of 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, its potential as an α-glucosidase inhibitor has been noted in research focusing on diabetes management .

- Synergistic Effects : When combined with other pharmacologically active compounds, 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole may exhibit enhanced activity due to synergistic effects. This approach could lead to the development of more effective therapeutic agents with reduced toxicity .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiadiazole derivatives against common bacterial strains. The results indicated that compounds similar to 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole demonstrated significant inhibition rates (81%–91%) against S. aureus and Bacillus subtilis compared to standard antibiotics like ciprofloxacin .

Anticonvulsant Activity

In another investigation focusing on anticonvulsant effects, certain derivatives were tested using the maximal electroshock (MES) model and the pentylenetetrazol (PTZ) model. The study found that modifications at specific positions on the thiadiazole ring significantly affected anticonvulsant potency .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 5-Amino-1,3,4-thiadiazole | Contains only the thiadiazole ring | Lacks additional functional groups |

| 2-Amino-5-methylthiadiazole | Methyl group substitution | Different biological activity profiles |

| 4-Pyridylthiadiazoles | Pyridine fused with thiadiazole | Used in coordination chemistry and catalysis |

This comparison highlights the unique structural features of 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole that contribute to its enhanced biological activity compared to similar compounds.

Q & A

Q. What are the common synthetic routes for 5-amino-3-(1-oxypyridin-3-yl)-1,2,4-thiadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, reacting pyridinecarboxylic acid derivatives with thiosemicarbazide under reflux conditions in ethanol or acetone yields the thiadiazole core. Optimal conditions include a 6-hour reaction at 363 K, followed by crystallization from ethanol or slow evaporation of acetone solutions to obtain X-ray-quality crystals . Alternative routes involve cyclization with sulfuric acid or iodine in the presence of sodium hydroxide, as seen in related 1,2,4-thiadiazole syntheses .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 18.2°–30.3° between thiadiazole and pyridine rings), and hydrogen-bonding networks (N–H···N interactions) .

- NMR and FTIR : Confirm functional groups (e.g., amine peaks at δ ~5.5 ppm in H NMR) and sulfur/nitrogen bonding patterns .

- Elemental analysis : Validates purity and stoichiometry .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Standard protocols involve:

- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) .

- Antimicrobial testing (e.g., broth microdilution for MIC determination) .

- Molecular docking to predict interactions with target proteins (e.g., using AutoDock Vina with PDB structures) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data (e.g., varying dihedral angles) be resolved?

Advanced refinement tools like SHELXL (for small-molecule crystallography) enable rigorous modeling of thermal parameters and hydrogen-bonding networks. For example, in cases where two independent molecules in the asymmetric unit exhibit differing dihedral angles (18.2° vs. 30.3°), computational chemistry software (e.g., Gaussian) can model conformational energy landscapes to validate experimental observations .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., –NO, –CN) at the 5-position to modulate electronic effects and binding affinity .

- Hybridization : Covalently link the thiadiazole core to bioactive fragments (e.g., indole or pyrazole moieties) via cross-coupling reactions .

- QSAR modeling : Use computational tools to correlate substituent properties (e.g., logP, polarizability) with activity data .

Q. How can mechanistic pathways for oxidative dimerization or cyclization reactions be elucidated?

Q. What approaches address challenges in synthesizing halogenated derivatives (e.g., 3,5-diiodo-1,2,4-thiadiazole)?

Halogenation often requires:

- Directed lithiation : Use LDA (lithium diisopropylamide) to deprotonate specific positions before introducing halogens .

- Protecting groups : Shield reactive sites (e.g., amines) during harsh halogenation conditions .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Free-energy perturbation (FEP) : Refine docking poses by simulating ligand-receptor dynamics .

- Synchrotron-based crystallography : Obtain high-resolution protein-ligand structures to validate binding modes .

Q. What methods improve stability and solubility for in vivo studies?

Q. How can cross-disciplinary applications (e.g., agrochemical or material science) be explored?

- Photophysical studies : Evaluate fluorescence properties for sensor applications .

- Coordination chemistry : Synthesize metal complexes (e.g., with Cu) for catalytic or antimicrobial uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.